1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine
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Overview
Description
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound with the molecular formula C24H35N3. It features a unique structure that includes a bicyclo[2.2.1]heptene ring system, making it an interesting subject for various chemical and pharmacological studies .
Preparation Methods
The synthesis of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which can then undergo aminolysis with benzylamine and benzylpiperazine to form the desired compound .
Chemical Reactions Analysis
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and bicyclo[2.2.1]heptene rings, using reagents such as halogens and alkylating agents
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine can be compared with other similar compounds, such as:
N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-ylmethanamines: These compounds share a similar bicyclo[2.2.1]heptene ring system and undergo similar chemical reactions.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: These compounds also feature the bicyclo[2.2.1]heptene ring and are used in similar synthetic routes.
Properties
Molecular Formula |
C24H35N3 |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-benzyl-4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H35N3/c1-2-4-20(5-3-1)18-26-12-14-27(15-13-26)24-8-10-25(11-9-24)19-23-17-21-6-7-22(23)16-21/h1-7,21-24H,8-19H2 |
InChI Key |
NVTJKEARUOGBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4CC5CC4C=C5 |
Origin of Product |
United States |
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